

Application Note: Unambiguous Characterization of D-O-Phospho Threonine using Multinuclear NMR Spectroscopy

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Compound of Interest

Compound Name: *D-O-Phospho Threonine*

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Abstract

O-phosphorylation of threonine residues is a critical post-translational modification that governs a vast array of cellular processes. While L-isomers are canonical, the emergence of D-amino acids in biological systems necessitates robust analytical methods for their characterization.[1] [2] This guide provides a comprehensive framework for the definitive structural elucidation of **D-O-Phospho Threonine** (D-pThr) using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and a suite of one- and two-dimensional NMR experiments (^1H , ^{31}P , ^{13}C , COSY, HSQC, HMBC). The causality behind experimental choices, from pH control to the selection of specific 2D NMR pulse sequences, is explained to empower researchers in drug development and chemical biology to obtain high-quality, unambiguous data.

Introduction: The Analytical Challenge

Protein phosphorylation is a cornerstone of cellular signaling, and its dysregulation is implicated in numerous diseases. The ability to precisely characterize phosphorylated amino acids is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive approach to gain atomic-level structural and dynamic information. [3] This application note focuses on **D-O-Phospho Threonine**, a non-canonical variant whose

synthesis or biological presence requires absolute confirmation of its chemical structure, including the stereochemistry and the exact site of phosphorylation.

Unlike mass spectrometry, which provides mass-to-charge information, NMR can directly probe the covalent structure through chemical shifts and scalar (J) couplings, making it the gold standard for such detailed characterization.[4] Specifically, the unique NMR-active ^{31}P nucleus serves as a powerful and highly sensitive probe for phosphorylation analysis.[5][6]

Foundational Principles: Why NMR Works

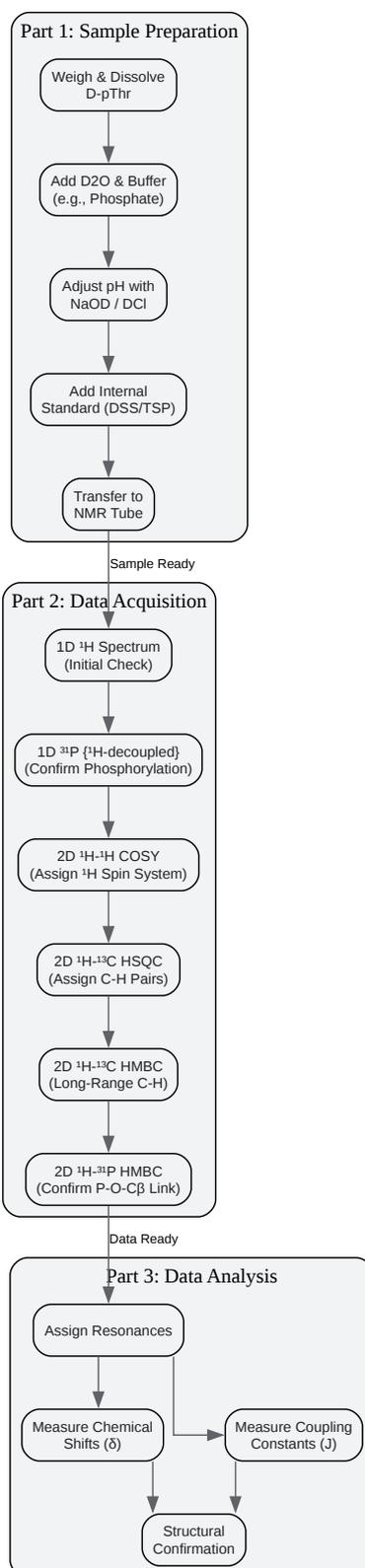
The power of NMR in this context lies in its ability to simultaneously probe multiple atomic nuclei within the D-pThr molecule:

- ^1H NMR: Provides information on the proton environment. Phosphorylation induces significant changes in the chemical shifts of nearby protons, particularly the $\text{H}\alpha$ and $\text{H}\beta$ protons of the threonine residue.[7]
- ^{31}P NMR: As a nucleus with 100% natural abundance and high sensitivity, ^{31}P NMR offers a direct window into the phosphorylation event.[5][6] The ^{31}P chemical shift is exquisitely sensitive to its chemical environment and, critically, to the pH of the solution, allowing for the determination of the phosphate group's pKa.[7][8]
- ^{13}C NMR: While less sensitive, ^{13}C NMR provides crucial data on the carbon backbone. The $\text{C}\beta$ resonance, in particular, is directly affected by the attached phosphate group through two-bond J-coupling (^2JPC).
- 2D Correlation Spectroscopy: Experiments like HSQC and HMBC are indispensable for connecting these nuclei. For instance, an ^1H - ^{31}P HMBC experiment can establish a direct correlation between the phosphorus atom and the protons on the threonine sidechain ($\text{H}\beta$ and $\text{H}\gamma$), providing unequivocal proof of O-phosphorylation at the threonine residue.

The stereochemistry (D- vs. L-) does not dramatically alter the fundamental NMR principles but can introduce subtle changes in chemical shifts and coupling constants, making a comprehensive assignment essential for confirmation.

Experimental Workflow & Protocols

A systematic approach is crucial for the successful NMR characterization of D-pThr. The workflow involves careful sample preparation followed by a logical sequence of NMR experiments.



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Caption: Overall experimental workflow for D-pThr characterization.

Protocol 1: Sample Preparation

The quality of the NMR sample is the single most important determinant of data quality.

- **Causality:** The choice of buffer and pH is critical. The charge state of the phosphate group (monoanion vs. dianion) significantly alters the chemical shifts of both the ^{31}P nucleus and adjacent protons and carbons.[7] Maintaining a stable, known pH is essential for reproducible results. Deuterated solvents (e.g., D_2O) are required to minimize the overwhelming solvent signal in ^1H NMR.

Step-by-Step Methodology:

- **Concentration:** Dissolve the **D-O-Phospho Threonine** sample in the final buffer to a concentration of 1-5 mM.[9] Higher concentrations improve the signal-to-noise ratio, which is especially important for less sensitive experiments like ^{13}C HSQC.
- **Solvent & Buffer:** Use 99.9% Deuterium Oxide (D_2O) as the solvent. Prepare a suitable deuterated buffer (e.g., 20 mM sodium phosphate in D_2O). The buffer concentration should be sufficient to maintain a stable pH but not so high as to cause signal broadening.
- **pH Adjustment:** This is a critical step. Adjust the sample to a defined pH value (e.g., pH 7.0) using small aliquots of dilute NaOD or DCl. Read the pH directly in the NMR tube using a calibrated microelectrode. Note that the meter reading in D_2O (pD) is related to pH by $\text{pD} = \text{pH} + 0.4$.
- **Internal Standard:** Add a known concentration of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. This allows for accurate chemical shift referencing (^1H and ^{13}C at 0.00 ppm). For ^{31}P NMR, an external standard of 85% H_3PO_4 is commonly used ($\delta = 0.00$ ppm).[6]
- **Final Volume:** Ensure a final sample volume appropriate for your NMR tube and spectrometer (e.g., 500-600 μL for a standard 5 mm tube).

Protocol 2: NMR Data Acquisition

This protocol outlines a logical sequence of experiments performed on a standard two-channel NMR spectrometer equipped with a cryoprobe.

Step-by-Step Methodology:

- 1D ^1H NMR:
 - Purpose: A quick, high-sensitivity experiment to assess sample purity, concentration, and proper shimming (magnetic field homogeneity).
 - Key Parameters: Use a standard water suppression pulse sequence (e.g., presaturation). Acquire at least 16 scans.
- 1D ^{31}P NMR (Proton-Decoupled):
 - Purpose: To directly observe the phosphate group. Proton decoupling collapses the signal into a sharp singlet, improving sensitivity.[6]
 - Key Parameters: A single pulse experiment with broadband proton decoupling during acquisition. The chemical shift will be highly indicative of the pH.[7]
- 2D ^1H - ^1H COSY (Correlation Spectroscopy):
 - Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the proton spin system of the threonine residue (NH-H α -H β -H γ).
 - Key Parameters: A standard gradient-selected COSY (gCOSY) is sufficient.
- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate each proton with its directly attached carbon atom. This provides the ^{13}C chemical shifts for all protonated carbons.
 - Key Parameters: Use a sensitivity-enhanced gradient HSQC sequence. This experiment is crucial for assigning C α , C β , and C γ .
- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons. This helps in assigning quaternary carbons (like the carboxyl carbon) and

confirming the overall carbon skeleton.

- 2D ^1H - ^{31}P HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: This is the definitive experiment for confirming the phosphorylation site. It will show correlations between the ^{31}P nucleus and protons that are 2-4 bonds away, namely $\text{H}\beta$ and $\text{H}\gamma$.
 - Key Parameters: The pulse sequence is similar to a standard HMBC, but the second channel is tuned to the ^{31}P frequency.

Data Interpretation: From Spectra to Structure

The logical process of assigning the spectra is as critical as acquiring them.

- **Confirmation of Phosphorylation Site:** The key validation step is the ^1H - ^{31}P HMBC spectrum. A clear cross-peak between the single ^{31}P resonance and the $\text{H}\beta$ proton resonance provides unambiguous evidence that the phosphate group is attached to the $\text{C}\beta$ oxygen. A weaker correlation to the $\text{H}\gamma$ protons may also be observed.
- **Analysis of Chemical Shifts and Couplings:** Compare the observed chemical shifts and J-coupling constants to literature values for phosphothreonine. Phosphorylation causes a characteristic downfield shift of the $\text{C}\beta$ resonance and an upfield shift of the $\text{H}\alpha$ resonance.
[7]

Expected NMR Data for O-Phospho-Threonine

The following table summarizes typical chemical shift ranges and coupling constants. Note that exact values are highly dependent on pH, temperature, and buffer conditions.[7][10]

Nucleus	Atom	Typical Chemical Shift (δ) ppm	Key J-Couplings (Hz)
^1H	$\text{H}\alpha$	~4.0 - 4.4	$^3\text{J}(\text{H}\alpha\text{-H}\beta) \approx 3\text{-}5$ Hz
$\text{H}\beta$	~4.3 - 4.7	$^3\text{J}(\text{H}\beta\text{-H}\gamma) \approx 6\text{-}7$ Hz; $^3\text{J}(\text{P-H}\beta) \approx 5\text{-}8$ Hz	
$\text{H}\gamma$	~1.2 - 1.4		
^{13}C	$\text{C}\alpha$	~58 - 62	
$\text{C}\beta$	~70 - 74	$^2\text{J}(\text{P-C}\beta) \approx 4\text{-}7$ Hz	
$\text{C}\gamma$	~18 - 22	$^3\text{J}(\text{P-C}\gamma) \approx 2\text{-}4$ Hz	
^{31}P	PO_4	+3 to +5 (at pH > 7)	
		-1 to +1 (at pH < 5)	

Data compiled from references.[7][11]

Conclusion

The suite of NMR experiments detailed in this guide provides a self-validating system for the complete and unambiguous characterization of **D-O-Phospho Threonine**. By systematically applying 1D and 2D NMR techniques, researchers can confidently determine the covalent structure, confirm the site of phosphorylation, and gain valuable insights into the physicochemical properties (such as pKa) of this important molecule. This protocol serves as a robust foundation for quality control in chemical synthesis and for advanced structural studies in drug discovery and development.

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